N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a chemical compound with the molecular formula C18H18N2OS2 This compound is known for its unique structure, which includes a thiazole ring and a thiophene ring, both of which are heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the condensation of appropriate starting materials. One common method includes the reaction of 4-butylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Unique due to its specific substitution pattern and combination of thiazole and thiophene rings.
Thiazolecarboxamide derivatives: Similar structure but may have different substituents on the thiazole ring.
Thiophene derivatives: Compounds containing the thiophene ring but lacking the thiazole moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4715-39-3 |
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Molecular Formula |
C18H18N2OS2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N2OS2/c1-2-3-5-13-7-9-14(10-8-13)15-12-23-18(19-15)20-17(21)16-6-4-11-22-16/h4,6-12H,2-3,5H2,1H3,(H,19,20,21) |
InChI Key |
INGKQIMPXKAEDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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